

Pinealon pharmaceutical-grade purity standards

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pinealon

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Sourcing and Quality Control Considerations

For a research context, the most relevant purity specifications come from commercial chemical suppliers. The table below summarizes the typical quality claims found in current markets:

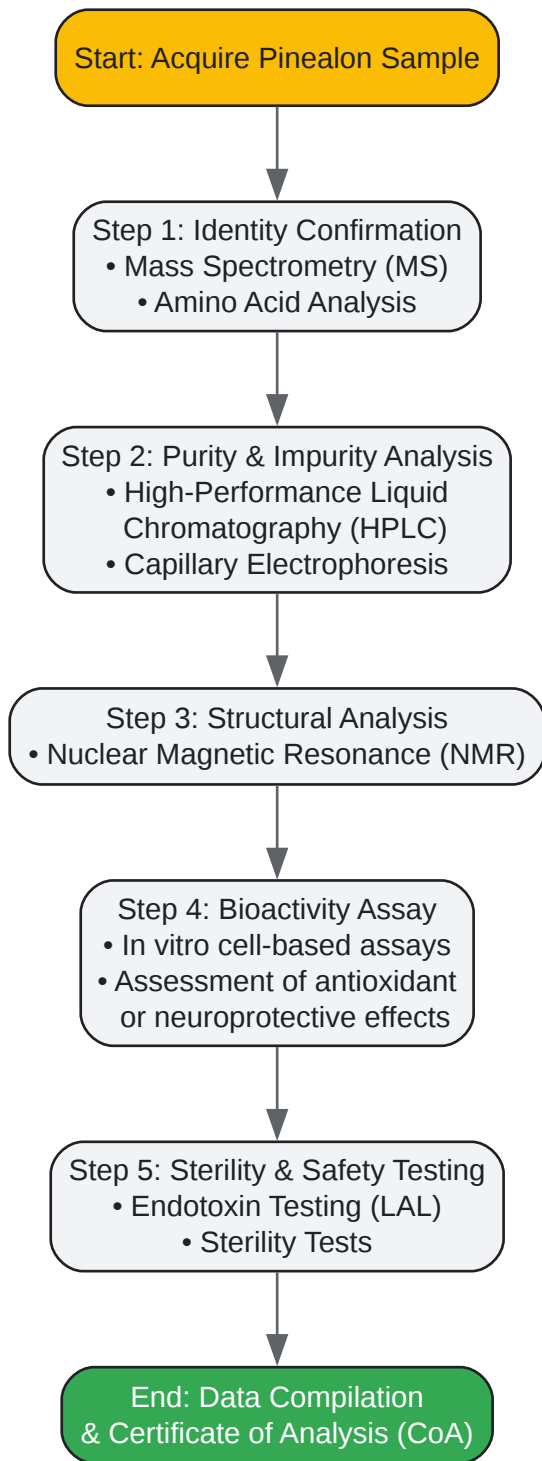
Parameter	Typical Supplier Specification	Notes for Researchers
Purity Level	>98% to 99% [1] [2]	Commonly stated as meeting or exceeding U.S. Pharmacopeia (USP) regulations [1].
Physical Form	Lyophilized (freeze-dried) powder [3] [1] [2]	White to off-white in color [4].
Storage (Lyophilized)	Cool, dry, dark place; stable for up to 2 years [1]	Protect from light. Refrigeration is recommended.
Storage (Reconstituted)	Refrigerate (2°C to 8°C); use within 45 days [1]	Bacteriostatic water is required for reconstitution [1].

A significant challenge is that **Pinealon is not an FDA-approved medication** [5]. Products sold as "research-grade" are explicitly not suitable for human consumption and carry risks due to potentially lower purity and a lack of regulatory oversight [5]. Sourcing for legitimate clinical research would require working

with a licensed physician and a qualified compounding pharmacy that can provide certified pharmaceutical-grade material under regulatory exemptions [5].

Proposed Experimental Workflow for Characterization

In the absence of publicly available detailed protocols, the following workflow outlines key steps you would need to establish in-house to characterize and validate **Pinealon** for research purposes.



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The analytical techniques listed in the diagram are standard for peptide characterization, though their specific application to **Pinealon** is inferred from general practice [6].

Research Application Protocol Example

Below is a generalized protocol for a common research application studied with **Pinealon**, based on the available information. This protocol is intended as a starting point and requires optimization and validation in your specific laboratory setting.

Objective: To evaluate the potential neuroprotective effects of **Pinealon** against oxidative stress in an in vitro cell model.

Materials:

- **Test Substance: Pinealon**, purity >98% [2], supplied as a lyophilized powder.
- **Solvent:** Bacteriostatic Water for reconstitution [1].
- **Cell Model:** Rat cerebellar granule cells or other relevant neuronal cell line [4].
- **Inducing Agent:** Ouabain or Homocysteine, to induce oxidative stress [4].

Methodology:

- **Reconstitution & Dilution:**
 - Reconstitute **Pinealon** lyophilized powder in bacteriostatic water to create a stock solution (e.g., 1 mM). Gently swirl to dissolve without agitation [5].
 - Prepare a series of working concentrations (e.g., 10 nM, 50 nM, 100 nM) in the cell culture medium [4].
- **Cell Culture & Pre-treatment:**
 - Culture cells according to standard protocols in appropriate multi-well plates.
 - Once cells reach the desired confluence, pre-treat them with the various concentrations of **Pinealon** or a vehicle control for a specified period (e.g., 30 minutes to 2 hours).
- **Induction of Oxidative Stress:**
 - Expose the cells to the stress-inducing agent (e.g., ouabain) to trigger reactive oxygen species (ROS) accumulation [4].
- **Assessment & Analysis:**
 - **ROS Measurement:** Use a fluorescent ROS-sensitive dye (e.g., DCFH-DA) to quantify intracellular ROS levels. Compare the fluorescence intensity between **Pinealon**-treated and untreated control groups.
 - **Cell Viability Assay:** Perform an assay such as MTT or LDH to measure cell survival and death after stress induction.
 - **Protein Analysis:** Analyze key signaling pathways (e.g., ERK1/2 activation) via Western Blotting [4].

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